

Application Notes and Protocols for Ammonium Thiosulfate in Liquid Fertilizer Formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ammonium thiosulfate

Cat. No.: B1232673

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium thiosulfate (ATS), with the chemical formula $(\text{NH}_4)_2\text{S}_2\text{O}_3$, is a clear liquid fertilizer that serves as a valuable source of both nitrogen (12% N) and sulfur (26% S).^{[1][2][3]} Its application in liquid fertilizer formulations has garnered significant interest due to its dual nutrient supply and its ability to improve nitrogen use efficiency.^{[4][5]} This document provides detailed application notes, experimental protocols, and an overview of the relevant plant signaling pathways for researchers and scientists in the field.

Chemical and Physical Properties

Ammonium thiosulfate is a neutral to slightly basic solution with a pH range of 7.0 to 8.5. It is highly soluble in water and compatible with most liquid fertilizers, including urea ammonium nitrate (UAN) solutions, with which it is commonly mixed.

Table 1: Typical Properties of **Ammonium Thiosulfate** (12-0-0-26S) Liquid Fertilizer

Property	Value	Reference(s)
Total Nitrogen (N)	12% (as ammoniacal nitrogen)	
Total Sulfur (S)	26%	
Density	Approximately 11.1 lbs/gallon (1.33 kg/L)	
pH	7.0 - 8.5	
Salt-out Temperature	< -0°F (< -18°C)	
Appearance	Clear liquid	

Agronomic Benefits and Mechanisms of Action

Ammonium thiosulfate offers several agronomic benefits, primarily centered around its role as a nutrient source and its impact on nitrogen cycling in the soil.

- **Dual Nutrient Supply:** ATS provides readily available ammoniacal nitrogen and a combination of sulfate and elemental sulfur. Upon application to the soil, approximately half of the thiosulfate is rapidly oxidized to sulfate, which is immediately available for plant uptake, while the other half is converted to elemental sulfur, which becomes available over a period of weeks. This provides a sustained release of sulfur to the crop.
- **Nitrification Inhibition:** ATS has been shown to inhibit the activity of nitrifying bacteria in the soil, slowing the conversion of ammonium (NH_4^+) to nitrate (NO_3^-). This is significant because the ammonium form of nitrogen is less prone to leaching and denitrification, thus improving nitrogen use efficiency. The inhibitory effect is attributed to the thiosulfate molecule and its breakdown products.
- **Urease Inhibition:** When used with urea-containing fertilizers like UAN, ATS can inhibit the activity of the urease enzyme. This slows the hydrolysis of urea into ammonia, reducing the potential for ammonia volatilization, especially in surface applications.
- **Increased Micronutrient Availability:** The acidification that occurs during the oxidation of thiosulfate can help to lower the soil pH in the fertilizer band, which can increase the availability of micronutrients such as iron, manganese, and zinc.

Application Guidelines

Ammonium thiosulfate can be applied through various methods, including broadcast, banding, and fertigation. However, it is not recommended for in-furrow application (pop-up) as it can cause seedling damage.

Table 2: General Application Rates of **Ammonium Thiosulfate** for Various Crops

Crop	Application Method	Rate (gallons/acre)	Notes	Reference(s)
Corn	Sidedress with UAN	2.5 - 5	To supplement sulfur needs and improve nitrogen efficiency.	
Wheat	Topdress with UAN	2 - 4	Apply before jointing.	
Soybeans	2x2 Starter	3	Mixed with UAN.	
Alfalfa	Broadcast after cutting	5 - 10	Apply before regrowth.	
Row and Vegetable Crops	Sidedress	6 - 12	Inject to meet crop's sulfur requirement.	

Experimental Protocols

Protocol for Determining Nitrification Inhibition Potential

This protocol is adapted from soil incubation studies designed to assess the nitrification inhibitory effects of **ammonium thiosulfate**.

Objective: To quantify the inhibitory effect of **ammonium thiosulfate** on the rate of nitrification in a given soil.

Materials:

- Freshly collected soil, sieved to <2 mm
- **Ammonium thiosulfate (ATS) solution**
- Urea or another ammonium-based nitrogen source
- 2 M KCl extraction solution
- Incubation containers (e.g., 250 mL Erlenmeyer flasks)
- Shaker incubator
- Spectrophotometer or autoanalyzer for ammonium, nitrite, and nitrate analysis
- Analytical balance, pipettes, and other standard laboratory equipment

Procedure:

- **Soil Preparation:** Weigh 15g of field-moist soil into each incubation flask. Determine the gravimetric water content of a separate subsample to adjust for moisture.
- **Treatment Application:** Prepare working solutions of the nitrogen source (e.g., urea) and ATS. Apply the treatments to the soil to achieve the desired application rates. Include a control with only the nitrogen source and no ATS. A positive control with a known nitrification inhibitor (e.g., nitrapyrin) can also be included. Adjust the final moisture content of all samples to a consistent level (e.g., 50-60% of water holding capacity).
- **Incubation:** Loosely cap the flasks to allow for gas exchange and place them in a shaker incubator at a constant temperature (e.g., 25°C) in the dark.
- **Sampling:** Destructively sample triplicate flasks for each treatment at predetermined time points (e.g., 0, 7, 14, 28, 42, and 56 days).
- **Extraction:** Add 100 mL of 2 M KCl to each flask, shake for 1 hour, and then filter the soil slurry to obtain a clear extract.
- **Analysis:** Analyze the extracts for ammonium ($\text{NH}_4^+ \text{-N}$), nitrite ($\text{NO}_2^- \text{-N}$), and nitrate ($\text{NO}_3^- \text{-N}$) concentrations using colorimetric methods on a spectrophotometer or an autoanalyzer.

- Data Analysis: Calculate the net nitrification rate for each treatment by monitoring the decrease in ammonium and the increase in nitrate over time. The percentage of nitrification inhibition can be calculated relative to the control.

Protocol for Urease Activity Assay

This protocol is a colorimetric method to determine the inhibitory effect of **ammonium thiosulfate** on soil urease activity.

Objective: To measure the rate of urea hydrolysis in soil in the presence and absence of **ammonium thiosulfate**.

Materials:

- Freshly collected soil, sieved to <2 mm
- Urea solution (e.g., 25 mM in phosphate buffer, pH 6.8)
- **Ammonium thiosulfate** (ATS) solution
- Reagents for ammonium determination (e.g., modified Berthelot reaction: sodium salicylate, sodium nitroprusside, sodium dichloroisocyanurate)
- Spectrophotometer
- Incubator or water bath
- Centrifuge and centrifuge tubes
- Standard laboratory equipment

Procedure:

- Sample Preparation: Homogenize 0.5 g of soil in 10 mL of 50 mM sodium acetate buffer (pH 5.0).
- Reaction Mixture: In a microcentrifuge tube, combine a small aliquot of the soil homogenate with the urea solution. For the treatment group, add the desired concentration of ATS. For

the control group, add an equal volume of deionized water. Include a blank with no soil homogenate.

- Incubation: Incubate the reaction mixtures at 37°C for a set period (e.g., 2 hours).
- Reaction Termination and Extraction: Stop the reaction by adding a solution that also extracts the ammonium produced (e.g., 2 M KCl). Centrifuge the tubes to pellet the soil particles.
- Ammonium Determination: Take an aliquot of the supernatant and determine the ammonium concentration using a colorimetric method, such as the modified Berthelot reaction. This involves the addition of reagents that form a colored complex with ammonium, which can be measured spectrophotometrically at 670 nm.
- Calculation: Construct a standard curve using known concentrations of ammonium chloride. Calculate the urease activity as the amount of ammonium produced per unit of soil per unit of time. The percentage of urease inhibition by ATS can be calculated by comparing the activity in the treatment group to the control group.

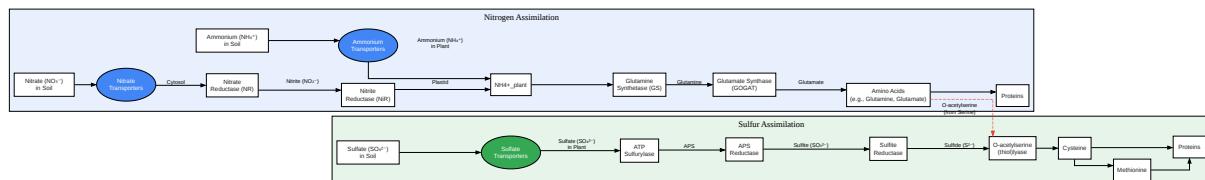
Data Presentation

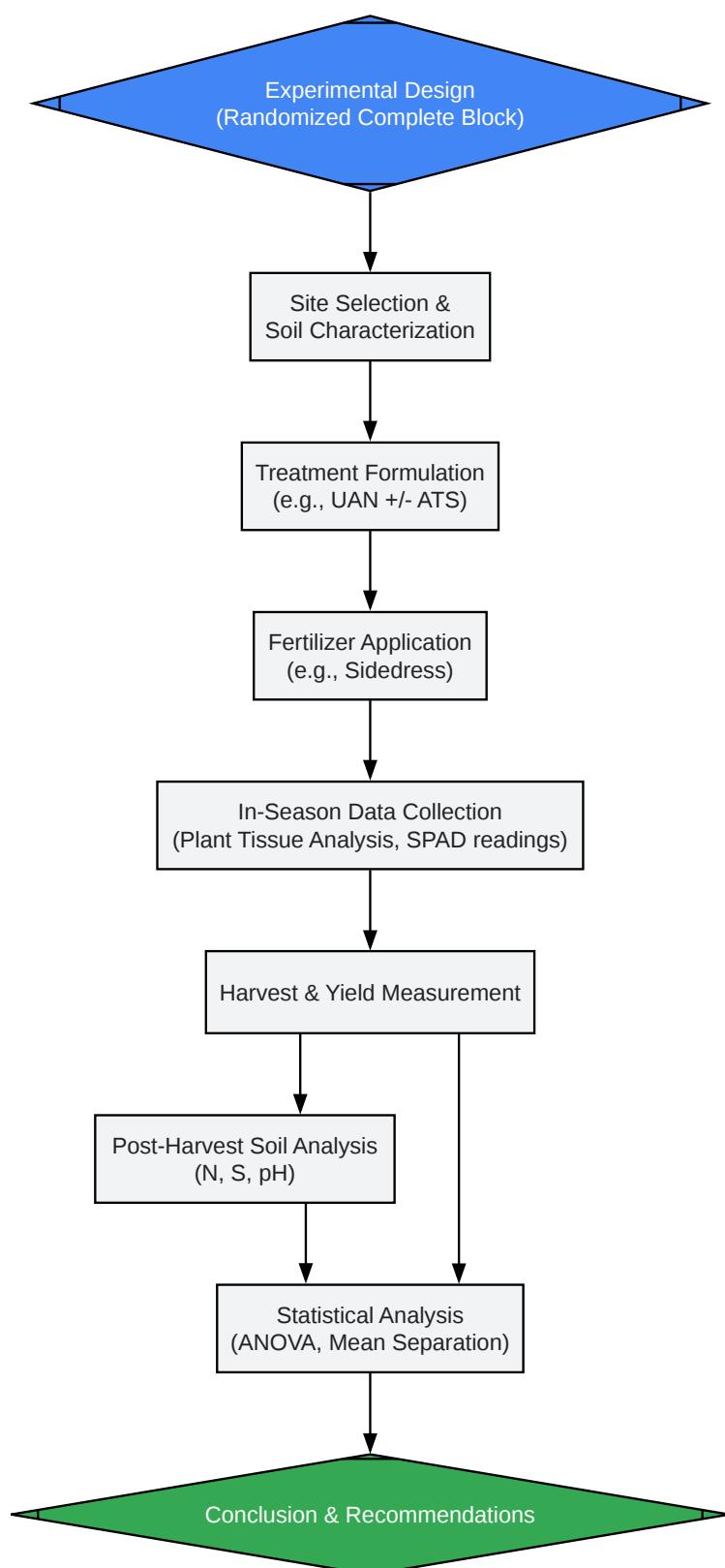
Table 3: Effect of **Ammonium Thiosulfate** on Corn Yield

Location	Soil Type	Application	ATS Rate (S lbs/acre)	Yield Increase (bu/acre)	Reference
Indiana (6 of 11 trials)	Various	Sidedress	5 - 25	4 - 22	
Illinois	Not specified	2x0 with UAN	3 gal/acre	10 (6-year avg.)	
Kansas (1 of 5 locations)	Silt Loam	with UAN	15	Significant increase	

Table 4: Effect of **Ammonium Thiosulfate** on Wheat Yield

Location	Application	ATS Rate (S lbs/acre)	Yield Increase (Mg/ha)	Reference
Ontario, Canada	Herbicide/Fungicide	Not specified	0.20 - 0.34	with
Kansas	with UAN	10, 20, 40	Varied by N rate and variety	
Kentucky	with UAN	10	No significant benefit	


Table 5: Nitrification Inhibition by **Ammonium Thiosulfate** in a 70-day Incubation Study


Soil Type	ATS Rate	Nitrification Inhibition (%)	Reference
Tujunga loamy sand	High S rate	75 - 80	
Sable silt loam	High S rate	40	

Visualization of Signaling Pathways and Experimental Workflow

Plant Nitrogen and Sulfur Assimilation Pathways

The uptake and assimilation of nitrogen and sulfur are interconnected processes crucial for plant growth, particularly for the synthesis of proteins.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. abcam.com [abcam.com]
- 2. brandt.co [brandt.co]
- 3. Sulfur nutrition and its role in plant growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. thepharmajournal.com [thepharmajournal.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Ammonium Thiosulfate in Liquid Fertilizer Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1232673#ammonium-thiosulfate-application-in-liquid-fertilizer-formulations>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com